molecular formula C18H16F3N7O3 B12370632 Bmpr2-IN-1 (tfa)

Bmpr2-IN-1 (tfa)

Cat. No.: B12370632
M. Wt: 435.4 g/mol
InChI Key: OAWNZCPTZLYEGP-UHFFFAOYSA-N
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Description

Bmpr2-IN-1 (trifluoroacetate) is a chemical compound known for its inhibitory effects on bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in research related to pulmonary arterial hypertension, Alzheimer’s disease, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bmpr2-IN-1 (trifluoroacetate) is synthesized through a series of chemical reactions involving pyrazole-based macrocyclic kinase inhibitors.

Industrial Production Methods

The industrial production of Bmpr2-IN-1 (trifluoroacetate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Bmpr2-IN-1 (trifluoroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Bmpr2-IN-1 (trifluoroacetate) with altered functional groups, which can be used for further research and development .

Scientific Research Applications

Bmpr2-IN-1 (trifluoroacetate) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of BMPR2 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications in treating diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting BMPR2

Mechanism of Action

Bmpr2-IN-1 (trifluoroacetate) exerts its effects by inhibiting the activity of bone morphogenetic protein receptor type 2 (BMPR2). This inhibition disrupts the signaling pathways mediated by BMPR2, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound specifically targets the kinase domain of BMPR2, preventing its phosphorylation and subsequent activation of downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bmpr2-IN-1 (trifluoroacetate) is unique due to its high specificity and potency in inhibiting BMPR2. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C18H16F3N7O3

Molecular Weight

435.4 g/mol

IUPAC Name

2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7)

InChI Key

OAWNZCPTZLYEGP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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